molecular formula C24H20FNO4 B4304164 METHYL 4-[1-(4-FLUOROBENZYL)-4-OXO-3-PHENOXY-2-AZETANYL]BENZOATE

METHYL 4-[1-(4-FLUOROBENZYL)-4-OXO-3-PHENOXY-2-AZETANYL]BENZOATE

Cat. No.: B4304164
M. Wt: 405.4 g/mol
InChI Key: PLMLHQANYDVVTI-UHFFFAOYSA-N
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Description

Methyl 4-[1-(4-fluorobenzyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate is a complex organic compound that features a combination of aromatic and azetidinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[1-(4-FLUOROBENZYL)-4-OXO-3-PHENOXY-2-AZETANYL]BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: This step involves the cyclization of a suitable precursor to form the azetidinone ring.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Phenoxy Group: The phenoxy group is attached via an etherification reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[1-(4-fluorobenzyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[1-(4-fluorobenzyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 4-[1-(4-FLUOROBENZYL)-4-OXO-3-PHENOXY-2-AZETANYL]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[1-(4-chlorobenzyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate
  • Methyl 4-[1-(4-bromobenzyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate
  • Methyl 4-[1-(4-methylbenzyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate

Uniqueness

Methyl 4-[1-(4-fluorobenzyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of METHYL 4-[1-(4-FLUOROBENZYL)-4-OXO-3-PHENOXY-2-AZETANYL]BENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-[1-[(4-fluorophenyl)methyl]-4-oxo-3-phenoxyazetidin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c1-29-24(28)18-11-9-17(10-12-18)21-22(30-20-5-3-2-4-6-20)23(27)26(21)15-16-7-13-19(25)14-8-16/h2-14,21-22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMLHQANYDVVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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